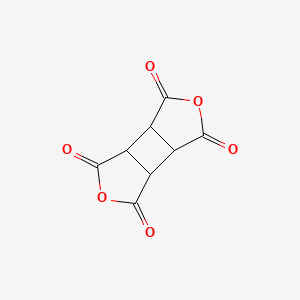

Cyclobutane-1,2,3,4-tetracarboxylic dianhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,9-dioxatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O6/c9-5-1-2(6(10)13-5)4-3(1)7(11)14-8(4)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYCECQIOXZODZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C3C1C(=O)OC3=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196058 | |

| Record name | Tetrahydrocyclobuta(1,2-c:3,4-c')difuran-1,3,4,6-tetraone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4415-87-6, 4411-19-2 | |

| Record name | Tetrahydrocyclobuta[1,2-c:3,4-c′]difuran-1,3,4,6-tetrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4415-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Cyclobutanetetracarboxylic dianhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004415876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC131455 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydrocyclobuta(1,2-c:3,4-c')difuran-1,3,4,6-tetraone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrocyclobuta[1,2-c:3,4-c']difuran-1,3,4,6-tetraone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-CYCLOBUTANETETRACARBOXYLIC DIANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1DOQ7P28N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride for Researchers and Drug Development Professionals

Preamble: The Understated Potential of a Strained Ring System

In the vast landscape of chemical building blocks available to researchers and drug development professionals, the cyclobutane moiety often stands in the shadow of its more common five- and six-membered cycloalkane counterparts. However, it is within the inherent strain and conformational rigidity of the cyclobutane ring that its unique potential lies. This guide delves into the technical intricacies of a particularly versatile derivative: cyclobutane-1,2,3,4-tetracarboxylic dianhydride. While its primary CAS number is 4415-87-6 , the stereochemical nuances of this molecule are pivotal to its application and will be a central focus of this document.[1][2] We will explore its synthesis, stereochemistry, and burgeoning applications, particularly as a scaffold in medicinal chemistry and a monomer for advanced, high-performance polymers.

Core Molecular Attributes and Physicochemical Properties

This compound, often abbreviated as CBDA, is a white, crystalline powder with a high melting point exceeding 300 °C, indicative of its rigid and stable structure.[1] Its molecular formula is C₈H₄O₆, and its molecular weight is 196.11 g/mol .[2]

| Property | Value | Source |

| CAS Number | 4415-87-6 | [1][2] |

| Molecular Formula | C₈H₄O₆ | [2] |

| Molecular Weight | 196.11 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | >300 °C | [1] |

| Solubility | Soluble in toluene | [1] |

The true value of CBDA for advanced applications is rooted in its three-dimensional structure. The cyclobutane ring is not planar but exists in a puckered conformation.[3] This puckering, a consequence of relieving torsional strain, creates distinct spatial arrangements of the four carboxylic dianhydride groups, giving rise to a number of stereoisomers. The specific isomer used will profoundly influence the architecture and properties of resulting polymers or the stereochemistry of a synthesized drug candidate.

The Critical Role of Stereochemistry

The common synthesis of CBDA via the [2+2] photodimerization of maleic anhydride strongly suggests the initial formation of a cis-fused product, where the two anhydride rings are on the same side of the cyclobutane ring.[4][5] However, X-ray crystallography studies on derivatives have confirmed the existence of a cis, trans, cis conformation, indicating that other isomeric forms are accessible and stable.

The four main stereoisomers of 1,2,3,4-tetrasubstituted cyclobutane are depicted below. None of these are optically active as they all possess a plane or point of symmetry.[6]

Figure 1: The four principal stereoisomers of a 1,2,3,4-tetrasubstituted cyclobutane.

For researchers, the critical takeaway is that the stereochemistry of the starting CBDA monomer will dictate the tacticity and three-dimensional structure of the resulting polymer chains. This, in turn, will influence properties such as solubility, thermal stability, and optical transparency. In the context of drug design, the rigid and well-defined spatial orientation of the functional groups offered by a specific CBDA isomer can be leveraged for precise molecular recognition at a biological target.

Synthesis and Characterization: A Methodological Overview

The predominant synthetic route to this compound is the [2+2] cycloaddition of maleic anhydride, typically induced by ultraviolet (UV) light.[4][5] This photochemical reaction is often carried out in a solvent such as ethyl acetate.[4] More recent methodologies have explored the use of continuous flow photoreactors to improve reaction efficiency and yield.[5]

A typical laboratory-scale synthesis can be summarized in the following workflow:

Figure 2: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Photochemical Synthesis of CBDA

-

Reaction Setup: In a quartz photoreactor equipped with a magnetic stirrer and a UV lamp (e.g., 300 nm), dissolve maleic anhydride in a suitable solvent like ethyl acetate.[7]

-

Photoreaction: Irradiate the solution with UV light at a controlled temperature for a specified duration (e.g., 24 hours). A white solid precipitate of the cyclobutane tetracarboxylic acid intermediate is expected to form.[7]

-

Isolation of Intermediate: After the reaction, the solid is collected by filtration and dried under vacuum.[7]

-

Dehydration to Dianhydride: The isolated tetracarboxylic acid is then refluxed with an excess of a dehydrating agent, most commonly acetic anhydride, to form the dianhydride.[7]

-

Purification: The crude dianhydride is purified by recrystallization from an appropriate solvent to yield the final product.[7]

Characterization Techniques:

The structural elucidation and isomeric purity of this compound are typically confirmed using a combination of spectroscopic and crystallographic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for determining the stereochemistry of the cyclobutane ring. The coupling constants between the cyclobutane protons are particularly informative for deducing the cis and trans relationships of the substituents.[8][9]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state conformation and the precise stereochemical arrangement of the atoms in the molecule.[10][11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of the characteristic anhydride functional groups, typically showing strong C=O stretching bands.

Applications in Drug Discovery and Development

The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold in medicinal chemistry.[3] Its incorporation into a drug molecule can confer several advantages, including:

-

Conformational Restriction: Locking a flexible portion of a molecule into a specific bioactive conformation can enhance binding affinity to a target protein.[3]

-

Improved Metabolic Stability: The cyclobutane ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[3]

-

Vectorial Display of Pharmacophores: The well-defined stereochemistry of substituted cyclobutanes allows for the precise spatial orientation of key pharmacophoric groups, optimizing interactions with a biological target.[3]

While direct examples of drugs synthesized from this compound are not yet prevalent in the public domain, its potential as a versatile starting material is significant. The dianhydride functionality allows for facile derivatization to a wide range of other functional groups, opening avenues for the synthesis of diverse compound libraries.

Conceptual Drug Design Pathway:

Figure 3: Conceptual pathway for utilizing CBDA in drug discovery.

Several marketed drugs feature a cyclobutane ring, underscoring its utility in pharmaceutical design. For example, the anticancer agent Carboplatin incorporates a cyclobutane-1,1-dicarboxylate ligand, which modulates the reactivity and toxicity of the platinum center compared to its predecessor, Cisplatin. The hepatitis C virus protease inhibitor Boceprevir also contains a cyclobutane moiety that plays a crucial role in its binding to the enzyme's active site. These examples serve as compelling evidence for the value of the cyclobutane scaffold in developing novel therapeutics.

Utility in Advanced Polymer Science

This compound is a key monomer in the synthesis of high-performance polyimides.[12] These polymers are renowned for their exceptional thermal stability, mechanical strength, and dielectric properties. The incorporation of the aliphatic cyclobutane unit into the polymer backbone, as opposed to purely aromatic dianhydrides, can impart unique properties such as:

-

Improved Optical Transparency: The absence of extended aromatic systems can lead to colorless and transparent polyimide films, which are highly desirable for applications in flexible displays and other optoelectronic devices.[12]

-

Enhanced Solubility: The non-planar, puckered structure of the cyclobutane ring can disrupt polymer chain packing, leading to improved solubility in organic solvents and facilitating processing.

-

Tailorable Properties: By selecting specific stereoisomers of CBDA and co-polymerizing with various diamines, the properties of the resulting polyimide can be finely tuned to meet the demands of specific applications.[13]

Conclusion and Future Outlook

This compound represents a powerful yet underutilized building block for both materials science and drug discovery. Its rigid, stereochemically defined structure offers a level of control over molecular architecture that is difficult to achieve with more flexible systems. For polymer chemists, it provides a pathway to novel polyimides with enhanced optical and processing characteristics. For medicinal chemists, it offers a robust scaffold for the design of conformationally constrained and metabolically stable drug candidates. As synthetic methodologies for accessing specific stereoisomers of CBDA become more refined, we anticipate a significant expansion in its application, leading to the development of next-generation materials and therapeutics.

References

- 1. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound (≥94%) - Amerigo Scientific [amerigoscientific.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102977112A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 5. Synthesis of this compound in Continuous Flow Photoreactor [finechemicals.com.cn]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]

- 8. 1,2,3,4-Cyclobutanetetracarboxylic dianhydride | C8H4O6 | CID 107280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1,2,3,4-Cyclobutane tetracarboxylic acid | C8H12O10 | CID 70181777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Manufacturer - Quality Cyclobutane-1,2,3,4- tetracarboxylic dianhydride(CBDA)_ 4415-87-6_ C8H4O6| UIV Chem [riyngroup.com]

- 13. researchgate.net [researchgate.net]

The Hypothetical Structure of Cannabidiolic Acid Dianhydride: A Technical Guide for Researchers

Introduction: The Untapped Potential of Cannabinoid Derivatives

Cannabidiolic acid (CBDA), the acidic precursor to the well-known cannabidiol (CBD), is a naturally occurring cannabinoid found in Cannabis sativa.[1][2] Its chemical structure, characterized by a pentylresorcinol core bonded to a monoterpene moiety and featuring a single carboxylic acid group, underpins its unique biochemical properties.[1][3][4] While research has largely focused on the decarboxylated form, CBD, the therapeutic potential of CBDA and its derivatives remains a burgeoning field of scientific inquiry. This guide delves into the theoretical structure of a novel derivative, CBDA dianhydride, a molecule formed by the intermolecular dehydration of two CBDA molecules. The exploration of such derivatives is paramount for expanding the chemical space of cannabinoids and potentially unlocking new pharmacological activities.

Proposed Structure of CBDA Dianhydride

CBDA dianhydride is a hypothetical symmetrical anhydride formed from the condensation of two molecules of cannabidiolic acid. The formation of this molecule involves the elimination of one molecule of water from the carboxylic acid groups of two CBDA molecules, resulting in a pyrophosphate-like anhydride linkage.

The proposed molecular formula for CBDA dianhydride is C44H58O7, with a corresponding molecular weight of 698.9 g/mol . The core structure retains the fundamental features of the parent CBDA molecules, including the two resorcinol rings, two pentyl side chains, and two limonene-derived monoterpene units. The key structural feature is the anhydride bond (-CO-O-CO-) that links the two CBDA moieties.

(Note: The above DOT script is a conceptual representation. A detailed 2D chemical structure diagram would be required for full atomic representation.)

Caption: Conceptual representation of CBDA Dianhydride.

Proposed Synthetic Pathways for CBDA Dianhydride

The synthesis of a dianhydride from a monocarboxylic acid like CBDA is not a trivial process and requires careful consideration of reaction conditions to favor intermolecular condensation over other potential side reactions. Two plausible synthetic routes are proposed below.

Method 1: Direct Dehydration using a Dehydrating Agent

This approach involves the direct removal of water from two molecules of CBDA using a potent dehydrating agent.

Protocol:

-

Protection of Phenolic Hydroxyls: The two phenolic hydroxyl groups on each CBDA molecule are highly susceptible to acylation and must be protected prior to the dehydration step.[1][3][5] A suitable protecting group, such as a silyl ether (e.g., tert-butyldimethylsilyl), should be introduced.

-

Dehydration Reaction: The protected CBDA is dissolved in an inert aprotic solvent (e.g., dichloromethane). A powerful dehydrating agent, such as dicyclohexylcarbodiimide (DCC) or a combination of triphenylphosphine and oxalyl chloride, is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).[6]

-

Work-up and Purification: The reaction mixture is filtered to remove any precipitated byproducts (e.g., dicyclohexylurea in the case of DCC). The filtrate is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified using column chromatography.

-

Deprotection: The protecting groups are removed from the phenolic hydroxyls to yield the final CBDA dianhydride.

Causality: The dehydrating agent activates the carboxylic acid group, making it more susceptible to nucleophilic attack by another carboxylic acid molecule. The use of protecting groups is critical to prevent the formation of esters via acylation of the phenolic hydroxyls.[1][5]

Caption: Workflow for Direct Dehydration Synthesis.

Method 2: Two-Step Synthesis via an Acyl Chloride Intermediate

This method involves the conversion of CBDA to a more reactive acyl chloride, which then reacts with a carboxylate salt of CBDA.[7][8][9]

Protocol:

-

Protection of Phenolic Hydroxyls: As in Method 1, the phenolic hydroxyl groups of CBDA must be protected.

-

Formation of CBDA Acyl Chloride: The protected CBDA is reacted with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), in an inert solvent to form the corresponding acyl chloride.

-

Formation of CBDA Carboxylate Salt: In a separate reaction, the protected CBDA is treated with a non-nucleophilic base (e.g., sodium hydride) to form the sodium carboxylate salt.

-

Coupling Reaction: The CBDA acyl chloride is added slowly to a solution of the CBDA carboxylate salt. The reaction is typically carried out at low temperatures to control reactivity.

-

Work-up, Purification, and Deprotection: The work-up and purification steps are similar to those in Method 1, followed by the removal of the protecting groups.

Causality: The conversion to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly reactive towards the nucleophilic carboxylate anion. This two-step approach often provides higher yields and cleaner reactions compared to direct dehydration.[8]

Caption: Workflow for Acyl Chloride Synthesis Route.

Structural Characterization of CBDA Dianhydride

The confirmation of the hypothetical structure of CBDA dianhydride would rely on a combination of modern spectroscopic techniques.

| Technique | Expected Observations |

| ¹H and ¹³C NMR Spectroscopy | The NMR spectra would be expected to show a doubling of the signals corresponding to the CBDA monomer, with slight shifts in the signals near the newly formed anhydride linkage. The absence of the carboxylic acid proton signal would be a key indicator of successful anhydride formation.[7][10] |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C44H58O7) by providing a highly accurate mass measurement. Fragmentation patterns in MS/MS analysis would be expected to show the loss of a CBDA monomer or related fragments.[6][11][12] |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | The FT-IR spectrum would be a critical tool for identifying the anhydride functional group. The characteristic symmetric and asymmetric C=O stretching vibrations of the anhydride group would be expected to appear as two distinct bands in the region of 1740-1850 cm⁻¹. The broad O-H stretch of the carboxylic acid would be absent.[13][14][15] |

Potential Applications and Future Directions

The formation of a dianhydride from CBDA would significantly alter its physicochemical properties, such as its lipophilicity and molecular size. This could have profound implications for its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The dianhydride could act as a prodrug, slowly hydrolyzing in vivo to release two molecules of CBDA, potentially leading to a sustained-release effect. Further research into the synthesis and biological evaluation of CBDA dianhydride and other novel cannabinoid derivatives is warranted to fully explore their therapeutic potential.

References

- 1. learninglink.oup.com [learninglink.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. azooptics.com [azooptics.com]

- 7. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of cannabinoids using benchtop NMR instruments - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. baymedica.com [baymedica.com]

- 10. researchgate.net [researchgate.net]

- 11. jfda-online.com [jfda-online.com]

- 12. Mass spectrometry of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

maleic anhydride cyclic dimer synthesis

An In-depth Technical Guide to the Synthesis of Maleic Anhydride Cyclic Dimers

Foreword: Beyond the Monomer

Maleic anhydride (MA) is a cornerstone of industrial organic chemistry, a deceptively simple molecule prized for its bifunctional reactivity.[1] Produced on a massive scale, its primary applications lie in the realm of coatings and polymers.[1][2] While its reactions as a classic dienophile in Diels-Alder cycloadditions are textbook knowledge, a more specialized transformation holds the key to a class of high-performance materials: its dimerization.[1] This guide moves beyond the common reactions of maleic anhydride to provide a detailed exploration of the synthesis of its cyclic dimer, cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA), a critical monomer for advanced polymers. We will dissect the predominant photochemical pathways, explore emerging process technologies, and provide the practical, field-proven insights necessary for successful synthesis and characterization.

The Strategic Importance of this compound (CBDA)

The dimerization of maleic anhydride via a [2+2] cycloaddition yields CBDA, a rigid, tetra-functional molecule.[1][3] This structure is not merely a chemical curiosity; it is a highly valuable building block. The primary application of CBDA is in the synthesis of specialty polyimides.[1][3]

Why is CBDA-based polyimide special? Unlike aromatic polyimides, which are often colored and can have high dielectric constants, aliphatic polyimides derived from CBDA exhibit a unique combination of properties:

-

High Thermal Stability: Comparable to many aromatic counterparts.[3]

-

Optical Transparency: The absence of extended aromatic systems leads to colorless films with high visible light transmittance.[4]

-

Low Dielectric Constant: This makes them ideal for microelectronics and advanced display technologies.[3]

These characteristics have made CBDA-derived polyimides essential materials for liquid crystal display (LCD) alignment films and high-performance organic thin-film transistors.[1][4][5]

The Predominant Synthetic Route: Photochemical [2+2] Cycloaddition

The most established and reliable method for synthesizing CBDA is the photochemical dimerization of maleic anhydride.[1] This reaction proceeds via a [2+2] cycloaddition, where two molecules of maleic anhydride react upon exposure to ultraviolet (UV) light to form a four-membered cyclobutane ring.

The Underlying Mechanism

The reaction is not a simple concerted process in the ground state but involves the photochemical excitation of a maleic anhydride molecule.

-

Excitation: Upon absorbing a photon of appropriate energy (typically in the UV-C or near UV-A range), a maleic anhydride molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable, longer-lived triplet state (T₁). Mechanistic studies involving sensitizers and quenching agents have established the critical role of this triplet state.[6]

-

Cycloaddition: The excited triplet-state maleic anhydride molecule, which has diradical character, attacks a ground-state molecule. This initiates the formation of the two new sigma bonds that close the cyclobutane ring.

-

Stereochemistry: The spatial arrangement of the approaching molecules dictates the stereochemistry of the final product. Due to steric hindrance between the anhydride groups, the reaction preferentially forms the cis,trans,cis isomer.[7]

Caption: Mechanism of Maleic Anhydride Photodimerization.

Standard Experimental Protocol: Batch Synthesis

This protocol describes a typical laboratory-scale synthesis. A key challenge is the low solubility of the CBDA product in most organic solvents, which causes it to precipitate as it forms. This is advantageous for isolation but can lead to the product coating the reactor walls, reducing light penetration and overall efficiency.

A. Reagent Purification (A Self-Validating First Step)

The quality of the final CBDA is directly dependent on the purity of the starting maleic anhydride. Crude maleic anhydride often contains colored impurities from its synthesis (typically oxidation of n-butane or benzene) which can interfere with the photoreaction and discolor the product.[8][9]

-

Protocol: Purification is reliably achieved by vacuum distillation or recrystallization from solvents like chloroform or toluene.[8][10] For distillation, the addition of a small amount (0.5-5% by weight) of concentrated sulfuric acid or phosphorus pentoxide can help to carbonize impurities, converting them to non-volatile products before distilling the pure maleic anhydride.[8][11]

B. Batch Photoreaction Procedure

-

Preparation: Dissolve 100g of purified maleic anhydride in 250ml of a suitable solvent (ethyl acetate is common) in a 2L quartz glass photoreactor.[5][12] Quartz is mandatory as standard borosilicate glass absorbs the required UV wavelengths.

-

Setup: Equip the reactor with a mechanical stirrer and a cooling system. Submerge one or more medium-pressure mercury UV lamps (emitting around 300nm) into the solution via a quartz immersion well.[5] An external cooling jacket or internal cooling coil is essential to maintain the reaction temperature, as the lamps generate significant heat.

-

Irradiation: Begin vigorous stirring and circulate coolant to maintain a temperature of approximately 10-20°C.[3] Illuminate the solution with the UV lamps. A white solid precipitate of CBDA will begin to form.[3][5]

-

Reaction Monitoring & Workup: Continue irradiation for 24-48 hours.[5][12] The reaction progress can be monitored by periodically sampling the solution and analyzing the concentration of maleic anhydride via GC or NMR.

-

Isolation: Once the reaction is complete, turn off the lamps and collect the white solid product by filtration.

-

Purification: Wash the collected solid thoroughly with fresh solvent (e.g., ethyl acetate, 1,4-dioxane) to remove any unreacted maleic anhydride and soluble byproducts.[5]

-

Drying: Dry the purified white solid in a vacuum oven at 60°C for 24-48 hours to yield pure CBDA.[5][12]

Caption: Experimental Workflow for Batch CBDA Synthesis.

Advanced Methodology: Continuous Flow Synthesis

While batch processing is effective, it suffers from scalability issues and process inefficiencies caused by product precipitation. Continuous flow chemistry, particularly in microreactors, offers a robust solution to these problems.[13]

The Core Problem: In a batch reactor, the insoluble CBDA product adheres to the lamp and reactor walls, causing fouling.[13] This fouling blocks UV light, drastically reducing reaction efficiency over time and making consistent production difficult.

The Flow Solution: A microreactor using liquid/gas slug flow combined with ultrasonication prevents clogging and maintains high efficiency.[13][14][15]

-

Slug Flow: An inert gas (like nitrogen) is introduced into the reactant stream, creating distinct liquid segments (slugs) separated by gas bubbles. As these slugs travel through the reactor tubing, they create internal recirculation that keeps the precipitated solid particles suspended.[13][15] The gas also helps to physically push the slurry through the reactor.

-

Ultrasonication: The reactor tubing is subjected to ultrasonic vibrations, which inhibit the adhesion and sedimentation of the precipitate on the tube walls.[13][15]

Protocol Summary for Continuous Flow Synthesis:

-

Solution Prep: Prepare a 10% w/w solution of maleic anhydride in ethyl acetate.[16]

-

Reactor Setup: Wind a length of fluorinated ethylene propylene (FEP) tubing (e.g., 0.8mm ID, 14m length) around a high-pressure mercury lamp housed in a Pyrex immersion well.[13][16] FEP is used as it is UV-transparent and chemically inert. The entire setup can be placed in an ultrasonic bath.[15]

-

Operation: Use a syringe or HPLC pump to feed the reactant solution into the tubing at a controlled flow rate (e.g., 0.50 mL/min).[16] At a T-junction before the irradiated zone, introduce a regulated stream of nitrogen gas to create a slug flow.

-

Collection: The resulting slurry exits the reactor continuously and is collected. The product is then isolated via filtration and drying, similar to the batch process.

This method allows for continuous, steady-state operation for over 16 hours without clogging, leading to better product quality, higher conversion, and reduced solvent waste compared to batch methods.[13][15]

Caption: Workflow for Continuous Flow CBDA Synthesis.

Quantitative Data Summary

| Method | Solvent | Yield / Conversion | Key Conditions & Notes | Reference |

| Batch Photoreaction | Ethyl Acetate | ~71% (crude solid) | 100g MA in 250ml solvent, 24h UV (300nm). | [5] |

| Batch Photoreaction | Diethyl Carbonate | 75.2% | Noted for avoiding more toxic solvents like CCl₄. | [3] |

| Continuous Flow | Ethyl Acetate | 39% Conversion | 10.9 min residence time, 0.8mm ID tubing. | [16] |

| Post-reaction Dehydration | Acetic Anhydride | 92.5% | Dehydration of the corresponding tetracarboxylic acid. | [12] |

Note: Yields can be highly dependent on reactor geometry, lamp intensity, and reaction time. The dehydration step refers to converting the hydrolyzed tetracarboxylic acid form back to the dianhydride, a common purification/finalization step.

Alternative & Mechanistic Considerations

While photochemical synthesis is dominant, other pathways are mechanistically relevant.

-

Thermal Dimerization: Direct thermal dimerization of maleic anhydride is not a practical synthetic route. At the high temperatures required (above 640 K), maleic anhydride primarily undergoes unimolecular decomposition into acetylene, carbon monoxide, and carbon dioxide.[17][18] While some condensation was observed at lower temperatures, this pathway is not selective for CBDA.[17]

-

Catalyzed & Biomimetic Routes: In nature, fungi produce a diverse family of complex dimeric anhydrides called maleidrides.[19][20] These biosyntheses involve enzymatic dimerizations of substituted maleic anhydride monomers in various regiochemical modes (e.g., head-to-head, head-to-tail), forming complex carbocyclic cores.[19] While not a direct route to the simple CBDA dimer, these pathways showcase nature's use of controlled, enzyme-catalyzed dimerization and provide inspiration for biomimetic chemical synthesis.[19][20]

Product Characterization: Confirming Success

Properly characterizing the final product is essential to validate the synthesis.

-

Melting Point: A key indicator of purity. CBDA has a very high melting point, typically reported as >300 °C.[5]

-

FT-IR Spectroscopy: The spectrum will be dominated by strong, characteristic absorbance peaks for the cyclic anhydride carbonyl groups (C=O), typically appearing as a doublet around 1780 cm⁻¹ and 1850 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for confirming the structure and stereochemistry.

-

¹H NMR: The simple, sharp singlet of the two equivalent vinyl protons in maleic anhydride (around 7.0 ppm) will be replaced by complex multiplets in the aliphatic region (typically 3.0-4.0 ppm) corresponding to the protons on the cyclobutane ring.

-

¹³C NMR: The vinyl carbon signal of maleic anhydride (around 135 ppm) will disappear, and new signals for the sp³-hybridized cyclobutane ring carbons will appear, in addition to the carbonyl carbon signal (around 170 ppm).[2]

-

Conclusion

The synthesis of the maleic anhydride cyclic dimer, CBDA, is a specialized process of significant industrial importance, driven by the demand for high-performance aliphatic polyimides. The [2+2] photochemical cycloaddition stands as the most viable and well-understood synthetic route. While traditional batch methods are effective at the lab scale, they are hampered by product precipitation and reactor fouling. The application of continuous flow microreactor technology, incorporating slug flow and ultrasonication, represents a significant process intensification, enabling clog-free, continuous production with improved efficiency and product quality. For researchers and drug development professionals exploring novel polymers and materials, a mastery of this synthesis is a gateway to creating materials with exceptional optical and electronic properties.

References

- 1. Maleic anhydride - Wikipedia [en.wikipedia.org]

- 2. The C NMR spectrum of maleic anhydride is shown below - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 3. Page loading... [guidechem.com]

- 4. Manufacturer - Quality Cyclobutane-1,2,3,4- tetracarboxylic dianhydride(CBDA)_ 4415-87-6_ C8H4O6| UIV Chem [riyngroup.com]

- 5. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Making sure you're not a bot! [ask.orkg.org]

- 7. datapdf.com [datapdf.com]

- 8. US2134531A - Purification of maleic anhydride - Google Patents [patents.google.com]

- 9. Synthesis of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 10. researchgate.net [researchgate.net]

- 11. US2343536A - Purification of maleic anhydride - Google Patents [patents.google.com]

- 12. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. researchgate.net [researchgate.net]

- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. researchgate.net [researchgate.net]

- 19. Maleidride biosynthesis – construction of dimeric anhydrides – more than just heads or tails - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Introduction: A Uniquely Strained Scaffold for Advanced Materials and Therapeutics

An In-Depth Technical Guide to Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride (CBDA)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This compound (CBDA) is a cycloaliphatic dianhydride monomer that has garnered significant interest for its rigid, strained, and stereochemically defined structure. While its primary application lies in the synthesis of high-performance aliphatic polyimides—polymers prized for their optical transparency and thermal stability—the unique three-dimensional topography of the cyclobutane core also presents compelling opportunities for the design of novel therapeutic agents.[1][2][3][4] This guide provides a comprehensive technical overview of CBDA, moving from its fundamental physicochemical properties to its synthesis and application, with the goal of equipping researchers with the expert-level knowledge required to leverage this versatile molecule in both materials science and drug discovery.

Section 1: Molecular Structure and Identification

CBDA is the product of the photochemical [2+2] cycloaddition of two maleic anhydride molecules.[5] This reaction mechanism directly informs the resulting stereochemistry and molecular geometry.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 4415-87-6[6] |

| Molecular Formula | C₈H₄O₆[7] |

| Molecular Weight | 196.11 g/mol [7] |

| IUPAC Name | 4,9-dioxatricyclo[5.3.0.0²,⁶]decane-3,5,8,10-tetrone[6] |

| Common Synonyms | 1,2,3,4-Cyclobutanetetracarboxylic dianhydride, CBDA, Maleic anhydride cyclic dimer[8][9] |

| SMILES String | O=C1OC(=O)C2C1C3C2C(=O)OC3=O[10] |

Caption: 2D representation of CBDA molecular structure.

Stereochemistry and Conformation

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain. The photodimerization of maleic anhydride typically yields a product with a cis-trans-cis configuration of the carboxylic groups relative to the cyclobutane ring. This specific arrangement is critical as it dictates the geometry of the resulting polymer backbone or the orientation of pharmacophores in a drug candidate. There are several possible stereoisomers of the parent 1,2,3,4-cyclobutanetetracarboxylic acid, but the dianhydride formed from maleic anhydride is predominantly this specific isomer.[10][11]

Section 2: Physicochemical and Spectroscopic Properties

The utility of CBDA is rooted in its distinct physical properties, particularly its high thermal stability.

Table 2: Physicochemical Properties of CBDA

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to off-white crystalline powder | [12] |

| Melting Point | >300 °C | [8] |

| Boiling Point (Predicted) | 545.3 ± 50.0 °C | [8] |

| Density (Predicted) | 1.823 ± 0.06 g/cm³ |[8] |

Solubility

CBDA is qualitatively described as being soluble in toluene and very soluble in water, with which it will slowly react to form the corresponding tetracarboxylic acid.[4][13] Its poor solubility in many common organic solvents can present challenges in polymerization, often requiring high-boiling point solvents like m-cresol.

Thermal Stability

Thermogravimetric analysis (TGA) is a critical technique for assessing the thermal stability of a monomer intended for high-temperature applications.[14] TGA data for CBDA shows exceptional stability. The decomposition temperature (Td), defined as the temperature at which 10% weight loss occurs, is approximately 340 °C, with the onset of major decomposition occurring at 365 °C under a nitrogen atmosphere.[1] This high thermal stability is a key prerequisite for its use in synthesizing thermally resistant polyimides.

Spectroscopic Characterization

Confirming the structure and purity of CBDA relies on standard spectroscopic techniques.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : As a cyclic acid anhydride, CBDA exhibits two characteristic and strong carbonyl (C=O) stretching peaks.[13]

-

Symmetric C=O Stretch: Expected in the range of 1845-1870 cm⁻¹.

-

Asymmetric C=O Stretch: Expected in the range of 1775-1800 cm⁻¹.[13] The higher wavenumber of these peaks compared to linear anhydrides is indicative of the ring strain. A strong C-O stretching peak is also expected between 1000-1300 cm⁻¹.[13]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Due to the molecule's symmetry, the four methine protons on the cyclobutane ring are expected to produce a complex multiplet in the aliphatic region, typically around 3.5-4.5 ppm, depending on the solvent.

-

¹³C NMR : The spectrum is expected to be simple, showing two principal signals: one for the four equivalent methine carbons of the cyclobutane ring (typically ~40-50 ppm) and one for the four equivalent carbonyl carbons (~170-180 ppm).[2][15]

-

Section 3: Chemical Properties and Reactivity

The chemistry of CBDA is dominated by the two strained five-membered anhydride rings.

Reactivity of the Anhydride Groups

The inherent angle strain in the fused ring system enhances the electrophilicity of the carbonyl carbons. This makes CBDA significantly more reactive towards nucleophiles than unstrained or aromatic dianhydrides. This heightened reactivity facilitates polymerization under milder conditions and allows for efficient ring-opening reactions, a useful feature in synthetic chemistry.

Polymerization to Polyimides

The most significant chemical reaction of CBDA is its polycondensation with primary diamines. This is a two-step process:

-

Poly(amic acid) Formation : At room temperature, the diamine attacks the anhydride, leading to ring-opening and the formation of a soluble poly(amic acid) precursor.

-

Imidization : The poly(amic acid) is then converted to the final polyimide through thermal or chemical dehydration, which closes the five-membered imide ring. The high reactivity of CBDA can allow for a one-step polymerization process in a high-boiling solvent.

Caption: General reaction scheme for the synthesis of polyimides from CBDA.

Hydrolysis

CBDA is sensitive to moisture. In the presence of water, the anhydride rings will hydrolyze to form the parent cyclobutane-1,2,3,4-tetracarboxylic acid. This necessitates careful handling and storage under anhydrous conditions to maintain its integrity as a monomer.

Section 4: Synthesis and Characterization

While several synthetic routes exist, the photodimerization of maleic anhydride remains the most direct and common method.

Experimental Protocol: Synthesis via [2+2] Photocycloaddition

Causality: This protocol relies on the photochemical excitation of maleic anhydride, which then undergoes a [2+2] cycloaddition with a ground-state molecule to form the stable cyclobutane ring. The choice of solvent is critical; it must be transparent to the UV wavelength used and capable of dissolving the starting material without participating in the reaction. Ethyl acetate is a common and effective choice.

Step-by-Step Methodology:

-

Reactor Setup: A quartz glass photoreactor is required due to its transparency to UV light. Equip the reactor with a UV lamp (e.g., 300 nm), a magnetic stirrer, and a cooling system to manage the heat generated by the lamp.

-

Charging the Reactor: Charge the reactor with maleic anhydride (e.g., 100 g) and a suitable solvent such as ethyl acetate (e.g., 250 mL).[13] Stir the mixture to achieve complete dissolution.

-

Initiating Photoreaction: Begin cooling the reactor and purge the system with an inert gas like nitrogen to prevent side reactions with oxygen. Once at the target temperature (e.g., 5-10 °C), activate the UV lamp to initiate the photoreaction.

-

Reaction Monitoring: Allow the reaction to proceed with continuous stirring for an extended period (e.g., 24 hours). The product, CBDA, is typically insoluble in the reaction medium and will precipitate as a white solid.

-

Isolation of Crude Product: After the reaction period, deactivate the lamp and warming system. Isolate the precipitated white solid by filtration.

-

Purification: The crude product is often the tetracarboxylic acid or a mixture. To ensure complete conversion to the dianhydride, the solid is treated with a dehydrating agent. Suspend the solid in acetic anhydride and heat to reflux (e.g., 100-140 °C) for several hours (e.g., 24 hours).[13]

-

Final Isolation and Drying: Cool the mixture and collect the purified CBDA crystals by filtration. Wash the crystals with a solvent like acetone or 1,4-dioxane to remove residual acetic anhydride. Dry the final product in a vacuum oven (e.g., at 60 °C for 48 hours) to yield pure, crystalline CBDA.[13]

Caption: Experimental workflow for the synthesis and purification of CBDA.

Section 5: Applications in Research and Development

High-Performance Polyimides

The primary industrial application of CBDA is as a monomer for specialty polyimides. Unlike aromatic polyimides which are often yellow or amber, polyimides derived from the aliphatic CBDA are typically colorless and possess high optical transparency.[9]

Key Properties of CBDA-Based Polyimides:

-

Optical Clarity: The absence of charge-transfer complexes that color aromatic polyimides makes CBDA-based films highly transparent, which is ideal for optical applications like flexible display substrates and liquid crystal alignment layers.[8]

-

Low Dielectric Constant: The aliphatic structure leads to a lower dielectric constant compared to aromatic analogues, a critical property for insulating materials in high-frequency electronics, such as 5G-enabled hardware.[9]

-

High Thermal Stability: Despite being aliphatic, the rigid cyclobutane backbone imparts a high glass transition temperature (Tg) and excellent thermal stability, rivaling that of some aromatic polyimides.

Scaffold for Drug Discovery and Medicinal Chemistry

For drug development professionals, the cyclobutane ring is a valuable, albeit underutilized, structural motif.[1][2] Its rigid, three-dimensional nature provides a powerful tool for optimizing drug candidates. CBDA can serve as a starting point for synthesizing complex molecules that incorporate this scaffold.

Strategic Advantages of the Cyclobutane Moiety:

-

Conformational Restriction: The puckered, rigid ring can lock flexible side chains into a specific bioactive conformation, reducing the entropic penalty of binding to a protein target and potentially increasing potency and selectivity.[3]

-

Bioisosteric Replacement: The cyclobutane scaffold can serve as a non-planar bioisostere for aromatic rings or as a replacement for gem-dimethyl groups, allowing chemists to modulate physicochemical properties like solubility and metabolic stability while maintaining biological activity.

-

Improved Metabolic Stability: The C-C bonds of the cyclobutane ring are generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[1][2]

-

Vectorial Projection of Substituents: The well-defined stereochemistry allows for the precise spatial projection of pharmacophoric groups into the binding pocket of a biological target, enabling rational drug design.

Section 6: Safety, Handling, and Storage

Proper handling of CBDA is essential for ensuring user safety and maintaining the chemical's integrity.

Table 3: GHS Hazard Information

| Category | Code(s) | Description |

|---|---|---|

| Hazard Codes | Xi | Irritant |

| Hazard Statements | H315, H319, H335 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | Avoid breathing dust. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. |

Source: Aggregated GHS information.[6]

Handling Recommendations:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

Storage Recommendations:

-

Moisture Sensitivity: Store in a tightly sealed container to prevent hydrolysis.

-

Inert Atmosphere: For long-term storage, keep under an inert atmosphere (e.g., nitrogen or argon).

-

Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended.[13]

References

- 1. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors - ProQuest [proquest.com]

- 2. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1,2,3,4-环丁四甲酸二酐_MSDS_密度_熔点_CAS号【4415-87-6】_化源网 [chemsrc.com]

- 4. This compound(4415-87-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. instanano.com [instanano.com]

- 6. 1,2,3,4-Cyclobutanetetracarboxylic dianhydride | C8H4O6 | CID 107280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (≥94%) - Amerigo Scientific [amerigoscientific.com]

- 8. Manufacturer - Quality Cyclobutane-1,2,3,4- tetracarboxylic dianhydride(CBDA)_ 4415-87-6_ C8H4O6| UIV Chem [riyngroup.com]

- 9. dianhydrides.com [dianhydrides.com]

- 10. geno-chem.com [geno-chem.com]

- 11. umw.edu.pl [umw.edu.pl]

- 12. This compound [lzchemical.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. tainstruments.com [tainstruments.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the [2+2] Cycloaddition of Maleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The [2+2] cycloaddition reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for the construction of four-membered rings. Maleic anhydride, with its electron-deficient alkene and rigid cyclic structure, serves as an exemplary substrate in these transformations. This guide offers a comprehensive exploration of the mechanistic intricacies of the [2+2] cycloaddition involving maleic anhydride. It delves into the photochemical pathways that govern this reaction, the critical role of photosensitizers, and the stereochemical outcomes that dictate product formation. By synthesizing foundational principles with practical, field-proven insights, this document aims to equip researchers and drug development professionals with the knowledge to effectively harness this versatile reaction in their synthetic endeavors.

Introduction: The Significance of [2+2] Cycloadditions and Maleic Anhydride

The construction of cyclobutane rings is of profound interest in organic synthesis due to their presence in numerous natural products and their utility as versatile synthetic intermediates.[1] The [2+2] cycloaddition, a reaction in which two alkene components combine to form a four-membered ring, stands as one of the most direct methods to achieve this.[2] While thermal [2+2] cycloadditions are often forbidden by the Woodward-Hoffmann rules, photochemical pathways provide a viable and widely utilized alternative.[3]

Maleic anhydride is a particularly attractive substrate for [2+2] photocycloadditions.[1] Its electron-deficient nature, a result of the two electron-withdrawing carbonyl groups, facilitates reactions with a variety of alkenes. Furthermore, the cyclic structure of maleic anhydride imparts a high degree of rigidity, which can lead to predictable stereochemical outcomes in the resulting cyclobutane products. The photodimerization of maleic anhydride itself is a well-established process, and its cycloaddition products have found applications in the synthesis of polyimide films and have served as key intermediates in the total synthesis of complex natural products.[1][2] The anhydride moiety in the product also provides a versatile handle for further synthetic manipulations, a feature of significant value in drug discovery and development.[4]

The Core Mechanism: A Photochemical Perspective

The [2+2] cycloaddition of maleic anhydride with alkenes is predominantly a photochemical process.[2] The reaction is typically initiated by the absorption of light, which excites the maleic anhydride molecule to a higher energy state. This process can occur through direct excitation or, more commonly, through the use of a photosensitizer.[5]

The Role of Photosensitizers

Photosensitizers are crucial in many [2+2] cycloaddition reactions involving maleic anhydride.[1][6] They function by absorbing light and then transferring the energy to a reactant molecule, in this case, maleic anhydride. This process, known as triplet sensitization, is highly efficient for promoting the reaction.

A common photosensitizer used for this purpose is acetophenone.[1][5] The mechanism proceeds as follows:

-

Excitation of the Sensitizer: Acetophenone absorbs a photon of light, promoting it from its ground singlet state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet sensitizer rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (T₁).

-

Energy Transfer: The triplet sensitizer collides with a ground state maleic anhydride molecule and transfers its energy, promoting the maleic anhydride to its triplet state (T₁) and returning the sensitizer to its ground state (S₀).

-

Reaction with Alkene: The excited triplet maleic anhydride then reacts with the ground state alkene to form the cyclobutane product.

The use of a photosensitizer is often preferred over direct excitation because it allows for the use of longer wavelength light, which can prevent undesirable side reactions. Furthermore, triplet-sensitized reactions often proceed through a stepwise mechanism involving a 1,4-biradical intermediate, which can influence the stereochemical outcome of the reaction.

The Reaction Pathway: A Stepwise Biradical Mechanism

Upon formation of the excited triplet state of maleic anhydride, it reacts with an alkene in a stepwise fashion. This contrasts with the concerted mechanism often observed in thermal [4+2] cycloadditions like the Diels-Alder reaction.[3]

The key steps are:

-

Formation of a Triplet Exciplex: The excited triplet maleic anhydride and the ground state alkene can initially form a transient excited state complex known as a triplet exciplex.

-

Formation of a 1,4-Biradical Intermediate: The exciplex collapses to form a more stable 1,4-biradical intermediate. In this species, new single bonds have formed between one carbon of the maleic anhydride and one carbon of the alkene, leaving two radical centers.

-

Ring Closure: The 1,4-biradical can then undergo spin inversion and subsequent ring closure to form the cyclobutane ring.

The stepwise nature of this mechanism has important stereochemical implications. Because the 1,4-biradical intermediate has a finite lifetime, rotation around the newly formed single bonds can occur before ring closure. This can lead to the formation of a mixture of stereoisomers. However, the rigidity of the maleic anhydride ring often directs the reaction to proceed with a high degree of stereoselectivity.[1][6]

Stereochemical and Regiochemical Considerations

The stereochemistry of the [2+2] photocycloaddition of maleic anhydride is a critical aspect. In many cases, the reaction proceeds with high stereoselectivity, yielding predominantly the cis-fused cyclobutane product.[1][6] This is attributed to the geometric constraints imposed by the cyclic nature of maleic anhydride and the tendency for the reactants to approach each other in a way that minimizes steric hindrance in the transition state leading to the biradical intermediate.

Regioselectivity becomes a factor when unsymmetrical alkenes are used. The initial bond formation to create the 1,4-biradical will preferentially occur to form the more stable biradical. For example, in the reaction with a substituted alkene, the more substituted radical center is generally more stable. This directs the initial bond formation and ultimately the regiochemistry of the final cyclobutane product.

Recent computational studies using density functional theory (DFT) have provided deeper insights into the mechanistic details, including the structures of reactant complexes and the activation barriers for different pathways.[7] These studies have helped to explain observed product ratios and isomerization probabilities, for instance, in the reaction between 1,5-cyclooctadiene and maleic anhydride, where a charge transfer photoexcitation leads to isomerization at the first excited state.[7]

Experimental Protocol: Photosensitized [2+2] Cycloaddition of Maleic Anhydride with an Alkene

This section provides a detailed, step-by-step methodology for a representative photosensitized [2+2] cycloaddition reaction. The protocol is designed to be a self-validating system, with explanations for key experimental choices.

Materials and Equipment

| Reagents | Equipment |

| Maleic Anhydride | Photochemical Reactor with a Mercury Lamp (e.g., 400W) |

| Alkene (e.g., Allyl Alcohol) | Pyrex Filter |

| Acetophenone (Photosensitizer) | Round-bottom flask |

| Acetonitrile (Solvent) | Magnetic stirrer and stir bar |

| Anhydrous Sodium Sulfate | Rotary evaporator |

| Deuterated Chloroform (CDCl₃) | NMR Spectrometer |

| Silica Gel for Column Chromatography | Inert gas supply (Nitrogen or Argon) |

| Solvents for Chromatography (e.g., Hexane, Ethyl Acetate) | Standard laboratory glassware |

Step-by-Step Methodology

-

Reaction Setup:

-

In a quartz or Pyrex round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 equivalent) and the alkene (1.5 equivalents) in a suitable solvent such as acetonitrile.[1] The use of an excess of the alkene helps to ensure complete consumption of the maleic anhydride. Acetonitrile is a common solvent as it is relatively transparent to the UV light used and can dissolve the reactants.

-

Add the photosensitizer, acetophenone (0.1 equivalents).[1] A catalytic amount is sufficient as it is regenerated in each cycle.

-

Seal the flask with a septum and degas the solution for 15-20 minutes by bubbling a gentle stream of an inert gas (argon or nitrogen) through it. This is a critical step to remove dissolved oxygen, which can quench the excited triplet state of the photosensitizer and inhibit the reaction.

-

-

Irradiation:

-

Place the reaction flask in a photochemical reactor equipped with a medium-pressure mercury lamp. A Pyrex filter should be used to filter out short-wavelength UV light that could cause decomposition of the reactants or products.[1]

-

Irradiate the reaction mixture with stirring at room temperature. The reaction progress should be monitored periodically by thin-layer chromatography (TLC) or by taking small aliquots for ¹H NMR analysis. Reaction times can vary from a few hours to overnight depending on the specific reactants and the efficiency of the lamp.[1]

-

-

Work-up and Purification:

-

Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) will depend on the polarity of the product and should be determined by TLC analysis.

-

-

Characterization:

-

The structure and stereochemistry of the purified cyclobutane product should be confirmed by spectroscopic methods, primarily ¹H and ¹³C NMR spectroscopy. Two-dimensional NMR techniques like COSY and NOESY can be invaluable for determining the relative stereochemistry of the substituents on the cyclobutane ring.[8]

-

Visualizing the Mechanism and Workflow

Diagrams are essential for understanding the complex processes involved in the [2+2] cycloaddition.

Reaction Mechanism Diagram

Caption: The photosensitized [2+2] cycloaddition mechanism of maleic anhydride.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the [2+2] photocycloaddition.

Applications in Drug Development

The rigid cyclobutane scaffold generated from the [2+2] cycloaddition of maleic anhydride is a valuable motif in medicinal chemistry. The conformational constraint imposed by the four-membered ring can be used to lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a biological target. The anhydride functionality can be readily converted to a variety of other functional groups, such as diacids, esters, and amides, providing a platform for generating diverse compound libraries for screening. For instance, stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes has been achieved through photosensitized [2+2]-cycloaddition reactions of maleic anhydride, which were then used to prepare hydroxymethylated cyclobutane β-amino acids.[6]

Conclusion

The [2+2] photocycloaddition of maleic anhydride is a robust and versatile method for the synthesis of functionalized cyclobutane derivatives. A thorough understanding of the underlying photochemical mechanism, particularly the role of photosensitizers and the stepwise formation of a biradical intermediate, is essential for predicting and controlling the stereochemical and regiochemical outcomes of the reaction. The experimental protocol detailed in this guide provides a practical framework for researchers to implement this powerful transformation in their own synthetic work. As the demand for novel molecular scaffolds in drug discovery continues to grow, the strategic application of classic reactions like the [2+2] cycloaddition of maleic anhydride will undoubtedly remain a key tool in the arsenal of the synthetic chemist.

References

- 1. Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride: stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride: stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Mechanistic Study Of Photochemical [2+2] Cycloaddition Between 1,5-cyclooctadiene And Maleic Anhydride | IDEALS [ideals.illinois.edu]

- 8. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride in Organic Solvents

Abstract

Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA), a key monomer in the synthesis of high-performance polyimides, possesses a unique rigid, alicyclic structure that imparts desirable thermal and dielectric properties to resulting polymers.[1] Understanding its solubility in various organic solvents is a critical prerequisite for its effective use in polymerization processes, materials fabrication, and drug delivery systems. This guide provides an in-depth analysis of the factors governing CBDA's solubility, a detailed protocol for its experimental determination, and a framework for interpreting the resulting data. While specific quantitative solubility data for CBDA is not widely published, this document equips researchers and drug development professionals with the foundational knowledge and practical methodologies to assess its solubility for their specific applications.

Introduction: The Significance of CBDA and its Solubility

This compound (CAS 4415-87-6), also known as maleic anhydride cyclic dimer, is a pivotal building block in advanced materials science.[2][3] Its saturated cyclobutane core distinguishes it from many aromatic dianhydrides, leading to polyimides with low dielectric constants, high thermal stability, and excellent optical transparency.[1][4] These properties are highly sought after for applications in microelectronics, 5G telecommunications hardware, and advanced photonic devices.[1][4][5]

The success of these applications hinges on the ability to process CBDA, primarily through solution-based polymerization. The solubility of CBDA in a given organic solvent dictates:

-

Reaction Kinetics: Homogeneous solution polymerization relies on the complete dissolution of the monomer to ensure uniform chain growth and high molecular weight polymers.

-

Processability: The choice of solvent affects the viscosity of the resulting poly(amic acid) solution, which is crucial for casting films and spinning fibers.

-

Material Purity: Inadequate solubility can lead to undissolved particles, creating defects in the final material and compromising its mechanical and electrical properties.

-

Formulation Development: In pharmaceutical contexts, understanding solubility is the first step in developing effective delivery systems.

This guide will delve into the theoretical and practical aspects of CBDA solubility to empower researchers in making informed decisions about solvent selection and experimental design.

Theoretical Framework for CBDA Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which relates to the polarity of the solute and solvent molecules.[6] The overall process is driven by the Gibbs free energy of mixing, which accounts for both enthalpy (the energy of intermolecular interactions) and entropy (the degree of disorder). For dissolution to be favorable, the energy released from new solute-solvent interactions must be comparable to the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions.

Key Molecular Features of CBDA Influencing Solubility:

-

Polar Anhydride Groups: The two anhydride functionalities contain polar carbonyl groups (C=O), which can participate in dipole-dipole interactions with polar solvents.

-

Rigid Alicyclic Core: The cyclobutane ring is non-polar and rigid, which can limit its interaction with highly polar or hydrogen-bonding solvents.

-

Moisture Sensitivity: Anhydrides are susceptible to hydrolysis, reacting with water to form the corresponding tetracarboxylic acid.[4][7] This is a chemical reaction, not true dissolution, and means that protic solvents like water and alcohols are generally unsuitable for stable solutions.

Predicting Solubility in Common Organic Solvents:

-

Polar Aprotic Solvents (e.g., NMP, DMAc, DMF, DMSO): These solvents are widely used for polyimide synthesis.[8][9][10] Their high polarity and ability to act as hydrogen bond acceptors allow them to effectively solvate the polar anhydride groups of CBDA. It is anticipated that CBDA will exhibit its highest solubility in this class of solvents.

-

Ester and Ketone Solvents (e.g., Ethyl Acetate, Acetone): These solvents have moderate polarity. While they can interact with the carbonyl groups of CBDA, their solvating power is expected to be less than that of polar aprotic solvents.

-

Aromatic Hydrocarbons (e.g., Toluene, Xylene): One source indicates solubility in toluene.[11] This is likely due to favorable interactions between the non-polar cyclobutane ring and the aromatic solvent, although the overall solubility may be limited.

-

Non-Polar Aliphatic Solvents (e.g., Hexane, Cyclohexane): Due to the significant polarity of the anhydride groups, CBDA is expected to have very low solubility in these solvents.

-

Protic Solvents (e.g., Water, Alcohols): As mentioned, these solvents will react with CBDA, leading to hydrolysis. Therefore, they are not suitable for preparing stable solutions of the dianhydride.

Experimental Determination of CBDA Solubility

The following is a standardized protocol for the gravimetric determination of CBDA solubility in an organic solvent at a given temperature. This method is reliable and provides quantitative data.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (anhydrous grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (PTFE, 0.22 µm)

-

Glass syringes

-

Drying oven

Step-by-Step Protocol

-

Preparation: Dry the CBDA in a vacuum oven at 60°C for 24 hours to remove any residual moisture.[11]

-

Sample Preparation: Add an excess amount of dried CBDA to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed and some solid remains undissolved.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the anhydrous organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for at least 24 hours with continuous agitation to ensure the solution reaches saturation.

-

Phase Separation: After equilibration, stop the agitation and allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Sample Extraction: Carefully draw a known volume (e.g., 2.0 mL) of the clear supernatant into a glass syringe, being cautious not to disturb the settled solid. Attach a 0.22 µm syringe filter and dispense the saturated solution into a pre-weighed, clean, and dry vial.

-

Solvent Evaporation: Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the CBDA (e.g., 80°C under vacuum). Continue drying until a constant weight is achieved.

-

Calculation: The solubility (S) in g/100 mL is calculated using the following formula:

S ( g/100 mL) = [(Weight of vial with dried CBDA) - (Weight of empty vial)] / (Volume of supernatant taken in mL) * 100

Self-Validating System and Controls

-

Visual Confirmation: Before and after the equilibration period, visually confirm the presence of undissolved solid to ensure saturation was achieved.

-

Time to Equilibrium: To validate the 24-hour equilibration time, a kinetic study can be performed by taking samples at various time points (e.g., 12, 24, 36, and 48 hours) to ensure the measured solubility reaches a plateau.

-

Reproducibility: The experiment should be performed in triplicate for each solvent and temperature to ensure the precision and reliability of the data.

Experimental Workflow Diagram

Caption: Workflow for the gravimetric determination of CBDA solubility.

Data Presentation and Interpretation

The quantitative data obtained from the experimental protocol should be summarized in a clear and concise table to facilitate comparison between different solvents and conditions.

Table 1: Solubility of this compound (CBDA) in Various Organic Solvents at 25°C

| Solvent | Solvent Class | Polarity Index | Solubility ( g/100 mL) | Observations |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 6.7 | [Experimental Value] | Expected to be high, clear solution |

| N,N-Dimethylacetamide (DMAc) | Polar Aprotic | 6.5 | [Experimental Value] | Expected to be high, clear solution |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | [Experimental Value] | Expected to be high, clear solution |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | [Experimental Value] | Expected to be high, clear solution |

| Toluene | Aromatic | 2.4 | [Experimental Value] | Expected to be moderate, clear solution |

| Acetone | Ketone | 5.1 | [Experimental Value] | Expected to be moderate/low, clear solution |

| Hexane | Aliphatic | 0.1 | [Experimental Value] | Expected to be very low/insoluble |

| Deionized Water | Protic | 10.2 | N/A | Reacts to form tetracarboxylic acid |

Note: This table serves as a template. The "Experimental Value" column is to be populated with data obtained through the protocol described in Section 3.

Interpreting the Results:

The data in Table 1 would allow researchers to quantitatively confirm the theoretical predictions. A high solubility in polar aprotic solvents like NMP and DMAc would validate their use as primary solvents for polyimide synthesis from CBDA. Conversely, low solubility in non-polar solvents would indicate their unsuitability for creating homogeneous reaction mixtures. The effect of temperature can also be investigated by repeating the protocol at different temperatures, as solubility of solids in liquids generally increases with temperature.[6]

Conclusion

While published quantitative data on the solubility of this compound is scarce, a thorough understanding of its molecular structure allows for strong predictions of its behavior in various organic solvents. Its solubility is expected to be highest in polar aprotic solvents, which are essential for its primary application in polyimide synthesis. This guide provides the necessary theoretical background and a robust, self-validating experimental protocol to enable researchers, scientists, and drug development professionals to precisely determine the solubility of CBDA in solvents relevant to their work. By systematically applying these methods, users can optimize reaction conditions, ensure material quality, and accelerate the development of next-generation materials and formulations based on this versatile monomer.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. This compound (≥94%) - Amerigo Scientific [amerigoscientific.com]

- 3. Manufacturer - Quality Cyclobutane-1,2,3,4- tetracarboxylic dianhydride(CBDA)_ 4415-87-6_ C8H4O6| UIV Chem [riyngroup.com]